ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.13142534 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds closely related to the specified chemical, including ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been reported. These compounds are synthesized through specific treatments involving ethyl 2-cyano-3,3-dimethylthioacrylate. Their crystal structures have been determined through X-ray diffraction methods, indicating monoclinic space group configurations. Preliminary bioassays suggest these compounds exhibit fungicidal and plant growth regulation activities, demonstrating potential agricultural applications (L. Minga, 2005; 李明 et al., 2005).
Antimicrobial and Antioxidant Studies
Research into lignan conjugates that incorporate similar structural motifs to the specified compound has shown significant antimicrobial and antioxidant activities. These studies involve synthesizing new compounds and screening them in vitro for these properties. Specific derivatives have shown excellent antibacterial and antifungal properties, with profound antioxidant potential noted. Docking studies suggest these compounds could possess pharmaceutical properties within the range observed in 95% of drugs, hinting at their potential medicinal applications (K. Raghavendra et al., 2016).
Biological Activity in Disease Models
Another avenue of research has focused on the development of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives, outlining efficient methods for their synthesis. These compounds have shown significant effects in mouse tumor model cancer cell lines and human cancer cell lines for colon and breast cancer. The structure of these compounds was supported by X-ray crystallographic data, and their potential as anti-tumor agents has been highlighted through both experimental and molecular modeling studies (I. Nassar et al., 2015).
Corrosion Inhibition for Industrial Applications
Pyranpyrazole derivatives, with structural similarities to the specified compound, have been investigated for their corrosion inhibition properties on mild steel, a concern for industrial pickling processes. These studies used gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate their efficacy. One derivative, in particular, showed a 98.8% efficiency at a specific concentration, with surface morphology studies confirming the formation of an adsorbed protective film on the metal surface. Theoretical studies, including density functional theory and molecular dynamic simulation, supported the experimental findings, suggesting these compounds' potential as industrial corrosion inhibitors (P. Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 2-[cyclopropyl-[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-5-27-18(26)16-10(2)21-19(29-16)24(12-6-7-12)17(25)15-8-14(22-28-15)13-9-20-23(4)11(13)3/h8-9,12H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWFZMSPNOBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC(=NO3)C4=C(N(N=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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